molecular formula C14H14N2O B1489711 6-Benzyl-2-cyclopropylpyrimidin-4-ol CAS No. 1258306-10-3

6-Benzyl-2-cyclopropylpyrimidin-4-ol

Cat. No. B1489711
M. Wt: 226.27 g/mol
InChI Key: ZLESNEMNFITHLJ-UHFFFAOYSA-N
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Description

6-Benzyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzyl-2-cyclopropylpyrimidin-4-ol are not fully detailed in the available resources. It is known that it has a molecular weight of 226.27 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Benzyl-2-cyclopropylpyrimidin-4-ol serves as a precursor in the synthesis of various organic compounds. An efficient method involving phosphomolybdic acid promoted a one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating its utility in forming complex molecules in good to excellent yields with short reaction times (P. S. Reddy et al., 2014). This highlights its role in facilitating diverse chemical reactions, contributing to the field of synthetic organic chemistry.

Structural Investigation and Quantum Chemical Studies

The compound's derivatives, specifically focusing on arylsulfonylated 2-amino-6-methylpyrimidin derivatives, have been synthesized and analyzed using single-crystal X-ray diffraction (SC-XRD). These studies reveal the presence of various non-covalent interactions responsible for their structural stabilities. Quantum chemical calculations performed at the B3LYP/6–311++G(d,p) level confirmed the calculated structures' good agreement with the experimentally reported structural parameters. Frontier molecular orbital (FMO) analysis indicated that employing different moieties to bind with the pyrimidin-4-ol group affects the FMO energies and energy gaps, thus influencing the stability, reactivity, and other properties of the resulting compounds (Akbar Ali et al., 2021).

Photophysical Properties and Nonlinear Optical Analysis

The synthesis of O-benzenesulfonylated pyrimidines and their comprehensive structural characterization through SC-XRD and quantum chemical studies highlight their significance in materials science. Theoretical insights into optimized geometry, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) alongside nonlinear optical (NLO) analysis reveal the compounds' promising applications in photophysical properties and NLO features. These insights are crucial for developing materials with specific electronic and optical characteristics, demonstrating the compound's potential in advanced materials research (A. Ali et al., 2020).

properties

IUPAC Name

4-benzyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13-9-12(8-10-4-2-1-3-5-10)15-14(16-13)11-6-7-11/h1-5,9,11H,6-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESNEMNFITHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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